molecular formula C17H13N7OS B6441003 3-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2548978-09-0

3-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6441003
CAS No.: 2548978-09-0
M. Wt: 363.4 g/mol
InChI Key: SVWYYTNFHRKBEO-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group at position 3 and a carboxamide-linked 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety at position 4. This structural arrangement confers unique physicochemical and biological properties, making it a focus of medicinal chemistry research. The triazolopyridazine core is known for its role in modulating kinase activity and other enzyme targets, while the cyclopropyl group enhances metabolic stability compared to bulkier alkyl substituents .

Properties

IUPAC Name

3-cyclopropyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS/c25-16(20-17-19-13(9-26-17)11-2-1-7-18-8-11)12-5-6-14-21-22-15(10-3-4-10)24(14)23-12/h1-2,5-10H,3-4H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWYYTNFHRKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Trends :

  • Cyclopropyl substituents (e.g., at position 3) are favored for metabolic stability over bulkier groups like isopropyl .
  • Thiazole-pyridine moieties (vs. piperazine or pyrrolidine) enhance target specificity through aromatic interactions .

Key Activity Trends :

  • Thiazole-pyridine substituents correlate with kinase inhibition, as seen in JAK2 inhibitors .
  • Piperazine-linked difluorophenyl groups are associated with bromodomain targeting, leveraging halogen bonding .
  • Pyrrolidine/pyridazine hybrids exhibit broader antimicrobial activity due to membrane disruption .

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